molecular formula C3H9NO B3053872 Trimethylhydroxylamine CAS No. 5669-39-6

Trimethylhydroxylamine

Cat. No.: B3053872
CAS No.: 5669-39-6
M. Wt: 75.11 g/mol
InChI Key: QVDVENIYNXDSOK-UHFFFAOYSA-N
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Description

Trimethylhydroxylamine, with the molecular formula C₃H₉NO , is a chemical compound known for its unique structure and properties. It is also referred to as N-methoxy-N-methylmethanamine . This compound is characterized by the presence of a hydroxylamine group, which imparts distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydroxylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but with enhanced efficiency and yield optimization techniques. The process may include purification steps such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Trimethylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which trimethylhydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it targets the ribonucleotide reductase enzyme , inhibiting its activity and thereby affecting DNA replication in bacterial cells . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Comparison with Similar Compounds

  • Dimethylhydroxylamine
  • Methoxyamine
  • Hydroxylamine

Comparison: Trimethylhydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other hydroxylamines. For example, dimethylhydroxylamine lacks the methoxy group, which affects its reactivity and applicationsMethoxyamine and hydroxylamine also differ in their substitution patterns and resultant chemical behavior .

Properties

IUPAC Name

N-methoxy-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDVENIYNXDSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205250
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-39-6
Record name Trimethylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylhydroxylamine
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Trimethylhydroxylamine
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Trimethylhydroxylamine
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Trimethylhydroxylamine
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Trimethylhydroxylamine
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Trimethylhydroxylamine

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